molecular formula C19H18N2O3 B15002226 N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B15002226
M. Wt: 322.4 g/mol
InChI Key: XCYMPECGLOUTCK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic organic compound It belongs to the class of amides and contains both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an amine.

    Amide Bond Formation: The final compound is formed by reacting the isoindoline derivative with 2,6-dimethylaniline under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield and purity.

    Purification Techniques: Use of recrystallization, chromatography, or other purification methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aromatic ring and amide group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific application. For example:

    Pharmacological Action: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: In chemical reactions, the compound’s functional groups would participate in various mechanisms, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Similar structure with a butanamide group instead of propanamide.

    N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.

Uniqueness

N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C19H18N2O3/c1-12-6-5-7-13(2)17(12)20-16(22)10-11-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-9H,10-11H2,1-2H3,(H,20,22)

InChI Key

XCYMPECGLOUTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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